molecular formula C15H22FN3O6 B14882272 pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B14882272
M. Wt: 359.35 g/mol
InChI Key: GAGWJHPBXLXJQN-FSWKUEMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pentyl group, a dihydroxy methyloxolan ring, and a fluorinated oxopyrimidinyl moiety. Its molecular formula is C15H22FN3O6, and it has a molecular weight of 359.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methyloxolan Ring: This step involves the cyclization of a suitable precursor to form the methyloxolan ring.

    Introduction of the Fluorinated Oxopyrimidinyl Group: This step involves the reaction of the methyloxolan intermediate with a fluorinated pyrimidine derivative under specific conditions to introduce the fluorinated oxopyrimidinyl group.

    Carbamate Formation: The final step involves the reaction of the intermediate with pentyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups in the methyloxolan ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxopyrimidinyl group can be reduced to form dihydropyrimidinyl derivatives.

    Substitution: The fluorine atom in the oxopyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydropyrimidinyl derivatives .

Scientific Research Applications

Pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the

Properties

Molecular Formula

C15H22FN3O6

Molecular Weight

359.35 g/mol

IUPAC Name

pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10+,11?,13-/m1/s1

InChI Key

GAGWJHPBXLXJQN-FSWKUEMBSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@H]([C@H](O2)C)O)O

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.